3-(Bromomethyl)-2-chloro-6-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloro-6-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-1-2-5(9)10-6(4)8/h1-2H,3H2 |
InChI Key |
FQCUTRKFAOVBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 2 Chloro 6 Fluoropyridine
Retrosynthetic Analysis and Key Disconnections for 3-(Bromomethyl)-2-chloro-6-fluoropyridine
Retrosynthetic analysis of this compound identifies several logical disconnections. The most straightforward approach involves disconnecting the carbon-bromine bond of the bromomethyl group, leading to the key precursor, 2-chloro-6-fluoro-3-methylpyridine . This simplifies the target to the construction of the trisubstituted pyridine (B92270) core.
A secondary disconnection can be made at the C3-side chain, pointing to precursors such as (2-chloro-6-fluoropyridin-3-yl)methanol or 2-chloro-6-fluoronicotinic acid . These precursors would require subsequent reduction and halogenation steps.
Further analysis of the pyridine ring itself suggests disconnecting the carbon-halogen bonds. This leads back to simpler and more accessible starting materials, such as 2,6-dichloro-3-methylpyridine or aminopyridines, which can be selectively functionalized through halogen exchange reactions and diazotization/halogenation sequences. These primary precursors form the foundation of the multistep synthesis strategies discussed below.
Multistep Synthesis Strategies
The construction of this compound is not a single-step process but rather a sequence of carefully planned reactions.
Synthesis from Pyridine Precursors with Selective Functionalization
The synthesis often commences with a readily available substituted pyridine which is then elaborated. A common strategy involves starting with a dihalopyridine and performing selective transformations. For instance, 2,6-dichloropyridines can serve as precursors where one chloro group is selectively exchanged for a fluoro group. The synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using potassium fluoride (B91410) (KF) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a well-established process that can be adapted for this purpose. google.com The formation of 3-substituted-2,6-difluoropyridines from 3-substituted-2,6-dichloropyridines using cesium fluoride (CsF) has also been reported, highlighting the utility of halide exchange (Halex) reactions. researchgate.net
Another approach involves building functionality from a pyridine C-nucleoside intermediate. While applied to more complex structures, the principle of starting with a polyhalogenated pyridine (e.g., bromo-chloro-iodopyridines) and performing chemoselective reactions demonstrates the feasibility of manipulating multiple halogen substituents on the pyridine ring. rsc.org
Synthesis via Directed Halogenation Reactions (Bromination, Chlorination, Fluorination)
The precise installation of three different halogens onto a pyridine ring requires careful control of regioselectivity.
Fluorination: The introduction of fluorine is often achieved via a nucleophilic aromatic substitution, specifically a halide exchange (Halex) reaction. Starting with a precursor like 2,6-dichloro-3-methylpyridine, one of the chlorine atoms can be selectively replaced by fluorine using a fluoride salt such as KF or CsF at elevated temperatures. google.comgoogleapis.com The choice of solvent and reaction conditions is critical to control the extent of fluorination and prevent the formation of difluorinated byproducts. google.com
Chlorination and Bromination: For introducing chlorine or bromine onto the ring, classic methods like the Sandmeyer reaction are effective. For example, a precursor like 5-chloro-3-fluoropyridin-2-amine can undergo diazotization followed by treatment with a copper(I) bromide/HBr solution to yield a bromo-chloro-fluoropyridine. chemicalbook.com More modern methods for 3-selective halogenation involve the temporary transformation of the pyridine into a reactive Zincke imine intermediate, which then undergoes regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.orgchemrxiv.org
The table below summarizes representative halogenation reactions on pyridine precursors.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 2,6-Dichloropyridine | KF, DMSO | 2-Chloro-6-fluoropyridine (B1582542) / 2,6-Difluoropyridine | Halide Exchange (Halex) | google.com |
| 5-Chloro-3-fluoropyridin-2-amine | 1. HBr, Br2; 2. NaNO2 | 2-Bromo-5-chloro-3-fluoropyridine | Sandmeyer-type Reaction | chemicalbook.com |
| 2-Phenylpyridine | 1. Zincke Salt; 2. N-Bromosuccinimide | 2-Phenyl-3-bromopyridine | Zincke Imine Halogenation | chemrxiv.org |
Synthesis via Side-Chain Functionalization (e.g., Bromomethylation)
The final step in many synthetic routes to the title compound is the functionalization of the side chain at the C3 position.
The most direct method is the radical bromination of a methyl group. The precursor 2-chloro-6-fluoro-3-methylpyridine can be treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction selectively brominates the benzylic position to yield this compound. This is a standard transformation for which many precedents exist in organic synthesis.
An alternative two-step pathway involves starting from a carboxylic acid or aldehyde at the C3 position. For example, a precursor like 2-chloro-6-fluoronicotinic acid can be reduced to the corresponding alcohol, (2-chloro-6-fluoropyridin-3-yl)methanol . This reduction is typically achieved using reagents like borane-THF complex or sodium borohydride (B1222165). chemicalbook.comchemicalbook.com The resulting alcohol is then converted to the target bromomethyl compound using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
The table below outlines these side-chain functionalization strategies.
| Precursor | Reagent(s) | Intermediate/Product | Reaction Type | Reference (Analogous) |
| 2-Chloro-6-fluoro-3-methylpyridine | N-Bromosuccinimide (NBS), AIBN | This compound | Radical Bromination | rsc.org |
| 2-Chloro-6-fluoronicotinic acid | 1. BH₃·THF; 2. PBr₃ | 1. (2-Chloro-6-fluoropyridin-3-yl)methanol; 2. This compound | Reduction & Bromination | chemicalbook.comchemicalbook.com |
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer powerful alternatives for constructing highly substituted pyridine rings, which can serve as precursors to the title compound. Transition-metal catalysis, in particular, enables C-H functionalization reactions that can streamline synthetic routes. beilstein-journals.org
One advanced strategy involves the iridium-catalyzed C-H borylation of a pyridine core. This places a boronic ester at a specific position, which can then be subjected to halodeboronation (e.g., using copper(II) bromide) to install a halogen with high regioselectivity. nih.gov This method avoids the need for pre-functionalized starting materials.
Palladium-catalyzed reactions are also central to pyridine synthesis. Cross-coupling reactions, such as the Heck coupling, can be used to build complex pyridine C-nucleosides from halogenated pyridines. rsc.org Furthermore, palladium-catalyzed C-H activation can directly functionalize the pyridine ring. For example, Pd-catalyzed C2-olefination or arylation provides a means to introduce various substituents, which can then be further transformed. beilstein-journals.org While not always directly applicable to the specific substitution pattern of the target molecule, these catalytic systems represent the forefront of pyridine synthesis and can be adapted to create key intermediates.
Optimization of Reaction Conditions, Yields, and Selectivity for this compound Synthesis
Optimizing the synthesis of a complex molecule like this compound is crucial for maximizing yield, ensuring purity, and maintaining safety. Key parameters for optimization include temperature, solvent, reaction time, and the stoichiometry of reagents.
In the halide exchange (Halex) reaction to introduce the fluorine atom, for example, the temperature must be carefully controlled. A patent for the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine in DMSO specifies a temperature range of 180-190°C to achieve a high yield (91.7%) while minimizing solvent degradation. google.com Using an insufficient amount of the fluorinating agent (KF) or lower temperatures would lead to incomplete reaction and a mixture of products. google.com
The choice of reagents can also significantly impact the outcome. In many classical pyridine functionalizations, harsh reagents are common. However, modern approaches often identify milder alternatives to improve selectivity and safety. For instance, substituting highly pyrophoric n-butyllithium with a less hazardous Grignard reagent for metal-halogen exchange can make a process more suitable for larger-scale production.
Selectivity is another major challenge. In the case of polyhalogenated pyridines, different halogen atoms exhibit different reactivities. Palladium-catalyzed cross-coupling reactions, for instance, often proceed chemoselectively at the position of the most reactive halogen (typically I > Br > Cl), allowing for sequential functionalization. rsc.org Careful selection of the catalyst and reaction conditions is essential to control which site reacts. By systematically adjusting these parameters, chemists can develop a robust and efficient synthesis for this compound.
Reactivity and Transformation of 3 Bromomethyl 2 Chloro 6 Fluoropyridine
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reaction for 3-(bromomethyl)-2-chloro-6-fluoropyridine involves the displacement of the bromide ion from the methylene (B1212753) group by a variety of nucleophiles. The carbon-bromine bond is the most labile site for nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine (B92270) ring and the good leaving group ability of the bromide anion.
Reactions of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, lead to the formation of ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide. The general scheme involves the attack of the oxygen nucleophile on the electrophilic carbon of the bromomethyl group.
Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
| Methoxide (B1231860) | Sodium methoxide in Methanol | 2-Chloro-6-fluoro-3-(methoxymethyl)pyridine |
| Phenoxide | Sodium phenoxide in DMF | 2-Chloro-6-fluoro-3-(phenoxymethyl)pyridine |
| Acetate (B1210297) | Sodium acetate in Acetic Acid | (2-Chloro-6-fluoropyridin-3-yl)methyl acetate |
Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, readily react with the bromomethyl group to form the corresponding aminomethylpyridines. These reactions often proceed under mild conditions and are fundamental in the synthesis of various biologically active compounds. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack.
Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
| Ammonia | Aqueous Ammonia | (2-Chloro-6-fluoropyridin-3-yl)methanamine |
| Diethylamine | Diethylamine in THF | N-((2-Chloro-6-fluoropyridin-3-yl)methyl)-N-ethylethanamine |
| Aniline | Aniline, K2CO3 in Acetonitrile (B52724) | N-((2-Chloro-6-fluoropyridin-3-yl)methyl)aniline |
Sulfur-based nucleophiles, such as thiols and thiophenols, are potent nucleophiles that react efficiently with this compound to yield thioethers. These reactions are often facilitated by a base to generate the thiolate anion, which enhances the nucleophilicity of the sulfur atom.
Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
| Ethanethiolate | Sodium ethanethiolate in Ethanol | 2-Chloro-6-fluoro-3-((ethylthio)methyl)pyridine |
| Thiophenoxide | Sodium thiophenoxide in DMF | 2-Chloro-6-fluoro-3-((phenylthio)methyl)pyridine |
| Thiourea | Thiourea in Ethanol, then hydrolysis | (2-Chloro-6-fluoropyridin-3-yl)methanethiol |
Carbon nucleophiles, such as cyanides and enolates, can also displace the bromide to form new carbon-carbon bonds. These reactions are significant for extending the carbon framework of the molecule. For instance, the reaction with sodium cyanide introduces a nitrile group, which can be a precursor for other functional groups like carboxylic acids or amines.
Table 4: Examples of Reactions with Carbon-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
| Cyanide | Sodium cyanide in DMSO | (2-Chloro-6-fluoropyridin-3-yl)acetonitrile |
| Malonate | Diethyl malonate, Sodium ethoxide in Ethanol | Diethyl 2-((2-chloro-6-fluoropyridin-3-yl)methyl)malonate |
Cross-Coupling Reactions Involving Halogen Substituents (Chloro and Fluoro)
While the bromomethyl group is the primary site for nucleophilic substitution, the chloro and fluoro substituents on the pyridine ring can undergo cross-coupling reactions, typically catalyzed by transition metals like palladium. researchgate.net The reactivity of these halogens in such reactions generally follows the order Cl > F, with the chloro group being more susceptible to oxidative addition to the palladium catalyst. nih.gov
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridine ring and various organoboron compounds. libretexts.org In the case of 3-(substituted-methyl)-2-chloro-6-fluoropyridine, the coupling reaction preferentially occurs at the C2-chloro position. This reaction typically involves a palladium catalyst, a base, and an organoboronic acid or its ester. libretexts.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. researchgate.net
The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 5: Example of Suzuki-Miyaura Coupling
| Reactant | Boronic Acid | Catalyst/Base/Solvent | Product |
| 3-(Substituted-methyl)-2-chloro-6-fluoropyridine | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Water | 3-(Substituted-methyl)-6-fluoro-2-phenylpyridine |
This selective reactivity allows for the synthesis of a wide array of 2-aryl or 2-heteroaryl pyridines, which are important scaffolds in medicinal chemistry and materials science.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, couples terminal alkynes with aryl or vinyl halides. wikipedia.org For this compound, the reaction is anticipated to proceed with high chemoselectivity. The established reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl > F. Consequently, the carbon-bromine bond at the C-3 position is the primary site for oxidative addition to the palladium(0) catalyst, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact under controlled conditions.
Studies on similarly structured dihalogenated pyridines support this selectivity. For instance, the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrates that selective mono- and di-alkynylation can be achieved at the bromine-bearing positions. nih.gov Likewise, research on 6-bromo-3-fluoro-2-cyanopyridine shows that it effectively undergoes Sonogashira coupling with a range of terminal alkynes at the C-Br position. soton.ac.uk These reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as THF. wikipedia.orgsoton.ac.ukorganic-chemistry.org
The reaction conditions for the Sonogashira coupling of related bromofluoropyridine derivatives have been well-documented, providing a template for the functionalization of this compound.
Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N/THF | Low (25%) for amidoxime, higher for nitrile | soton.ac.uk |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N/THF | Good | nih.gov |
| Aryl Bromides (general) | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | i-Pr₂NH/DMF | Good to Excellent | organic-chemistry.org |
Palladium-Catalyzed Heck Coupling
The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, is another pivotal transformation in organic synthesis. organic-chemistry.org Similar to the Sonogashira coupling, the chemoselectivity of the Heck reaction on this compound is dictated by the relative reactivity of the carbon-halogen bonds. The C-Br bond at the 3-position is expected to react preferentially over the C-Cl and C-F bonds.
This selectivity is confirmed in studies involving related bromo-chloropyridine systems. For example, the preparation of pyridinyl C-deoxyribonucleosides via Heck coupling of bromo-chloro-iodopyridines showed that the reaction occurs selectively at the most labile carbon-halogen bond. rsc.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would therefore yield a product substituted at the 3-position. Typical Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP. organic-chemistry.org
Table 2: General Conditions for Heck Coupling Reactions
| Halide Type | Alkene Partner | Catalyst/Ligand | Base/Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Activated Alkene | Pd Complex | Amine Base | Forms substituted alkene | organic-chemistry.org |
| Bromo-chloro-iodopyridine | Glycal | Pd(OAc)₂/dppf | Et₃N/DMF | Chemoselective at C-I | rsc.org |
| Aryl Chlorides | Styrene | Pd Nanoparticles | N/A | Catalyzed by Pd-NHC complexes | researchgate.net |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds between aryl halides and amines. organic-chemistry.org For this compound, this reaction offers a pathway to introduce diverse amino functionalities. The reaction's chemoselectivity is again a critical consideration. Research on the functionalization of 6-bromo-2-chloroquinoline (B23617) has shown that selective Buchwald-Hartwig amination at the aryl bromide position can be achieved in the presence of a heteroaryl chloride by carefully selecting the catalyst, ligand, and reaction conditions. nih.gov
This suggests that this compound can be selectively aminated at the C-3 position. The choice of a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XantPhos or a biarylphosphine), and a strong, non-nucleophilic base (like NaOt-Bu or Cs₂CO₃) is crucial for achieving high efficiency and selectivity. researchgate.netpreprints.org This selective functionalization allows for subsequent modifications at the still-intact C-Cl position, enabling the synthesis of complex, polysubstituted pyridine derivatives. researchgate.net
Table 3: Conditions for Selective Buchwald-Hartwig Amination on Bromo-Chloro Heterocycles
| Substrate | Amine Partner | Catalyst/Ligand | Base/Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ / Ligand Screen | NaOt-Bu / Toluene | Selective amination at C-Br | nih.gov |
| Dihalopyridines | Aryl/Alkyl Amines | Pd Complex | K₂CO₃ / Microwave | Selective substitution of one halogen | researchgate.net |
| 6-Bromoflavone | Arylamines | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ / Toluene | High yields for 6-arylaminoflavones | preprints.org |
Electrophilic Aromatic Substitution on the Pyridine Ring System
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. pipzine-chem.com In the case of this compound, the ring is exceptionally deactivated. This deactivation is due to the cumulative electron-withdrawing inductive effects of the nitrogen atom, the C-2 chloro substituent, and the C-6 fluoro substituent.
Pyridine itself undergoes EAS, such as nitration or halogenation, only under harsh conditions, with substitution typically occurring at the 3-position. chemrxiv.org However, for the title compound, the 3-position is already occupied. The remaining C-4 and C-5 positions are significantly deactivated, making further electrophilic substitution highly challenging. While methods exist for the 3-selective halogenation of pyridines via intermediate Zincke imines, these are not classical EAS reactions. chemrxiv.org Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the further functionalization of the this compound ring. Nucleophilic aromatic substitution (SₙAr), particularly at the fluorine- and chlorine-bearing positions, is a more probable reactive pathway, as fluorine is an excellent leaving group in such reactions on electron-deficient rings. nih.gov
Reductions and Oxidations Involving this compound
The reactivity of this compound towards reduction and oxidation can be considered at two main sites: the pyridine ring and the bromomethyl substituent.
Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with sodium borohydride (B1222165) can convert substituted pyridines into the corresponding dihydropyridines or fully saturated piperidines. rsc.org However, these conditions may also affect the halogen substituents and the bromomethyl group.
The bromomethyl group is susceptible to reduction. It can be converted to a methyl group using reducing agents that facilitate hydrodehalogenation. Furthermore, the C-Br bond in the bromomethyl group can be reduced to a C-H bond, a transformation seen in related structures like 5-(bromomethyl)-1-pyrrolinium bromides. ugent.be It could also potentially be hydrolyzed or reduced to an alcohol (hydroxymethyl group), which in turn could be a precursor for creating the bromomethyl group itself via reagents like HBr. rsc.org
Oxidation: The bromomethyl group can be oxidized to a formyl (aldehyde) or carboxyl (carboxylic acid) group. Various oxidizing agents are known to convert benzylic halides to carbonyl compounds. While specific examples for this exact substrate are not readily available in the literature, oxidation of dihydropyridines to their aromatic pyridine counterparts is a well-established process, often using reagents like nitric acid or calcium hypochlorite. researchgate.net A novel pyridinium (B92312) chlorochromate (PCC)-catalyzed oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond has also been reported, highlighting the potential for complex oxidative transformations involving C-Br bonds adjacent to heterocyclic systems. mdpi.com
Rearrangement Reactions and Unique Chemical Transformations of this compound
While no rearrangement reactions are specifically documented for this compound, related halopyridine systems undergo unique transformations that suggest potential, albeit non-standard, reactivity.
One such transformation is the "halogen-dance" rearrangement, which involves the migration of a halogen atom upon metallation with a strong base like lithium diisopropylamide (LDA). zenodo.org For instance, 2-chloro-3-iodopyridine (B15675) has been shown to rearrange to 2-chloro-4-iodonicotinic acid after metallation and quenching with carbon dioxide. zenodo.org This suggests that under specific basic conditions, migration of the bromine or chlorine atom on the this compound ring could be a possibility.
Application of 3 Bromomethyl 2 Chloro 6 Fluoropyridine As a Versatile Synthetic Intermediate
Synthesis of Complex Pyridine-Containing Derivatives
The unique structural features of 3-(bromomethyl)-2-chloro-6-fluoropyridine make it an ideal starting material for the synthesis of a wide array of complex pyridine-containing derivatives. The differential reactivity of its halogen substituents can be exploited to achieve regioselective functionalization, leading to the construction of intricate molecular scaffolds.
The this compound scaffold is particularly well-suited for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound.
In a potential synthetic route, the 2-chloro group of this compound could first be displaced by an amine (amination) to yield a 2-amino-3-(bromomethyl)-6-fluoropyridine intermediate. nih.gov This intermediate can then undergo an intramolecular cyclization, where the amino group attacks the electrophilic carbon of the bromomethyl group, to form the fused imidazopyridine ring system. Alternatively, a tandem, one-pot approach could be envisioned where a 2-aminopyridine is reacted directly, although controlling selectivity might be challenging. organic-chemistry.orgbeilstein-journals.org The reaction sequence is outlined below:
Step 1: Amination of the Pyridine (B92270) Ring The reaction of this compound with an amine (e.g., ammonia (B1221849) or a primary amine) would lead to the formation of the corresponding 2-amino-3-(bromomethyl)-6-fluoropyridine. This is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by the amine.
Step 2: Intramolecular Cyclization The resulting 2-amino-3-(bromomethyl)-6-fluoropyridine intermediate contains both a nucleophilic amino group and an electrophilic bromomethyl group in close proximity. Upon heating, or with the addition of a base, an intramolecular SN2 reaction can occur, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) ring.
A representative, albeit generalized, reaction scheme for the formation of an imidazopyridine derivative is shown in the table below.
| Reactant | Reagents | Product | Reaction Type |
| This compound | 1. R-NH₂2. Base | Substituted Imidazo[1,2-a]pyridine | Amination followed by Intramolecular Cyclization |
This strategy allows for the introduction of diversity at various positions of the final molecule, depending on the amine used in the first step. The fluorine atom at the 6-position remains available for further functionalization.
The presence of three different halogen-containing groups in this compound allows for the directed and selective synthesis of multifunctionalized pyridine scaffolds. The reactivity of the halogens towards nucleophilic substitution generally follows the order F > Cl > Br for SNAr reactions on electron-deficient rings, while the bromomethyl group is highly susceptible to SN2 reactions. nih.gov This differential reactivity can be exploited to introduce various functional groups in a stepwise manner.
For instance, the fluorine atom at the 6-position is the most activated towards SNAr due to its high electronegativity. nih.govacs.org It can be selectively displaced by nucleophiles such as alkoxides, thiolates, or amines under relatively mild conditions. Subsequently, the chlorine atom at the 2-position can be substituted under more forcing conditions or by using a palladium-catalyzed cross-coupling reaction. nih.gov Finally, the bromomethyl group can be used to introduce a wide variety of substituents via SN2 reactions with nucleophiles like cyanides, azides, or carboxylates.
The following table illustrates a potential sequence for the directed functionalization of this compound:
| Step | Target Site | Reagents | Intermediate/Product | Reaction Type |
| 1 | C6-F | NaOR | 3-(Bromomethyl)-2-chloro-6-alkoxypyridine | SNAr |
| 2 | C2-Cl | R'-B(OH)₂, Pd catalyst | 3-(Bromomethyl)-6-alkoxy-2-arylpyridine | Suzuki Coupling |
| 3 | -CH₂Br | NaCN | 3-(Cyanomethyl)-6-alkoxy-2-arylpyridine | SN2 |
This stepwise approach enables the synthesis of highly complex and multifunctionalized pyridine derivatives with precise control over the substitution pattern, which is highly valuable for creating libraries of compounds for various applications. mdpi.comacs.org
Role in Building Block Chemistry for Pharmaceutical Research
Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine scaffold being present in a large number of FDA-approved drugs. lifechemicals.comnih.gov this compound, with its multiple points for diversification, is an excellent building block for pharmaceutical research, enabling the exploration of chemical space around a privileged heterocyclic core.
In modern drug discovery, generating libraries of structurally diverse compounds is crucial for identifying new lead molecules. "Scaffold hopping" is a common strategy where one heterocyclic core is replaced by another to improve properties like efficacy, selectivity, or metabolic stability. nih.govniper.gov.in this compound is an ideal starting material for creating diverse scaffolds.
By systematically reacting each of the three reactive sites with a panel of different nucleophiles or coupling partners, a large library of related but structurally distinct compounds can be rapidly synthesized. For example, a matrix-based synthetic approach could be employed:
| Reactive Site | Reagent Set A | Reagent Set B | Reagent Set C |
| C6-F | R¹-OH, R¹-SH, R¹-NH₂ | R²-OH, R²-SH, R²-NH₂ | R³-OH, R³-SH, R³-NH₂ |
| C2-Cl | R⁴-B(OH)₂, R⁴-SnBu₃ | R⁵-B(OH)₂, R⁵-SnBu₃ | R⁶-B(OH)₂, R⁶-SnBu₃ |
| -CH₂Br | R⁷-O⁻, R⁷-S⁻, R⁷-N₃ | R⁸-O⁻, R⁸-S⁻, R⁸-N₃ | R⁹-O⁻, R⁹-S⁻, R⁹-N₃ |
This combinatorial approach can generate thousands of unique compounds from a single, versatile building block, significantly accelerating the early stages of drug discovery. rsc.orgnih.gov The pyridine core itself is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov
Once a "hit" compound is identified from a screening campaign, it often requires significant chemical modification to optimize its properties into a "lead" compound. This compound can serve as a key precursor for the synthesis of these advanced lead compounds. researchgate.net
For example, if a preliminary study indicates that a 6-alkoxy-2-aryl-3-substituted pyridine shows promising biological activity, this compound provides a convergent and flexible route to synthesize a wide range of analogs for structure-activity relationship (SAR) studies. The ability to easily modify the substituents at the 2, 3, and 6 positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to enhance potency, reduce toxicity, and improve pharmacokinetic profiles. acs.org The fluorinated nature of the building block is also advantageous, as the incorporation of fluorine atoms can often improve metabolic stability and binding affinity. nih.gov
Utilization in Agrochemical and Advanced Material Science Research (as a Precursor)
The utility of this compound extends beyond pharmaceuticals into the realms of agrochemical and materials science research, primarily as a precursor to more complex functional molecules.
In agrochemical research, pyridine-based compounds are widely used as fungicides, herbicides, and insecticides. nih.govresearchgate.net The trifluoromethylpyridine moiety, for instance, is found in over 20 commercial agrochemicals. nih.gov Halogenated pyridines are key intermediates in the synthesis of many of these products. agropages.com The subject compound, containing chloro, fluoro, and bromomethyl groups, is a prime candidate for the synthesis of novel agrochemicals. The different reactive handles allow for the attachment of various toxophores or groups that can modulate the compound's uptake, transport, and activity in plants or insects. The presence of fluorine is particularly desirable in agrochemicals as it can enhance biological activity. ccspublishing.org.cn
In material science, fluorinated aromatic compounds are used as building blocks for high-performance polymers and functional materials. mdpi.comresearchgate.net Perfluorinated pyridines, for example, are used to create fluoropolymers with high thermal stability and chemical resistance. mdpi.comresearchgate.net While this compound is not perfluorinated, it can be used as a monomer or cross-linking agent in the synthesis of specialized polymers. The reactive sites can be used to incorporate the pyridine unit into a polymer backbone or to functionalize surfaces. The combination of a rigid aromatic ring and polar C-F and C-Cl bonds could lead to materials with interesting optical or electronic properties.
The table below summarizes the potential applications of derivatives synthesized from this compound.
| Field | Derivative Type | Potential Application |
| Agrochemicals | Substituted pyridyl ethers, amines, or thioethers | Fungicides, Herbicides, Insecticides |
| Material Science | Pyridine-containing polymers or functionalized surfaces | Specialty polymers, Organic electronics |
Development of Novel Reagents and Ligands Derived from this compound
The strategic positioning of a highly reactive bromomethyl group alongside chloro and fluoro substituents on the pyridine ring renders this compound a valuable and versatile intermediate in synthetic chemistry. This arrangement allows for the development of a range of novel reagents and ligands with tunable steric and electronic properties, which are of significant interest for various chemical transformations and catalytic applications.
The primary utility of this compound as a synthetic intermediate stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, leading to the creation of specialized molecules such as phosphonium (B103445) salts for olefination reactions and sophisticated ligands for transition metal catalysis.
Synthesis of Phosphonium Salts and Their Application in Wittig-Type Reactions
A significant application of this compound is in the synthesis of phosphonium salts, which are stable precursors to phosphorus ylides used in the Wittig reaction. wikipedia.orglibretexts.orglumenlearning.comopenstax.orglibretexts.org This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.
The synthesis of the corresponding phosphonium salt, (2-chloro-6-fluoropyridin-3-ylmethyl)triphenylphosphonium bromide, is typically achieved through a direct SN2 reaction. This involves treating this compound with triphenylphosphine (B44618) in a suitable solvent.
Table 1: Synthesis of (2-Chloro-6-fluoropyridin-3-ylmethyl)triphenylphosphonium Bromide
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | Acetonitrile (B52724) or Toluene, Reflux | (2-Chloro-6-fluoropyridin-3-ylmethyl)triphenylphosphonium bromide |
The resulting phosphonium salt can be isolated as a stable solid and subsequently used to generate the corresponding phosphorus ylide. This is accomplished by deprotonation with a strong base, such as n-butyllithium or sodium hydride. libretexts.org The ylide can then be reacted with a variety of aldehydes and ketones to produce substituted vinylpyridines. The electron-withdrawing nature of the chloro and fluoro groups on the pyridine ring is expected to influence the reactivity of the ylide and the stereochemical outcome of the Wittig reaction.
Design and Synthesis of Novel P,N-Bidentate Ligands
The structure of this compound serves as an excellent platform for the construction of novel P,N-bidentate ligands. nih.govnih.govmacalester.edudntb.gov.uanih.gov These ligands, which contain both a soft phosphorus donor and a hard nitrogen donor, are highly sought after in the field of transition metal catalysis due to their ability to stabilize metal centers and promote a wide range of catalytic transformations. mdpi.comnih.govbohrium.com
A common strategy for synthesizing such ligands involves the reaction of this compound with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh₂). This reaction would furnish a novel phosphine-pyridine ligand with a unique electronic and steric profile.
Table 2: Proposed Synthesis of a P,N-Bidentate Ligand
| Starting Material | Reagent | Typical Conditions | Potential Ligand Product |
|---|---|---|---|
| This compound | Lithium diphenylphosphide (LiPPh₂) | Tetrahydrofuran (THF), Low Temperature | 2-Chloro-3-((diphenylphosphino)methyl)-6-fluoropyridine |
The resulting P,N-bidentate ligand could then be coordinated to various transition metals, such as palladium, nickel, or rhodium, to form stable complexes. These complexes would be promising candidates for catalysts in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. The presence of the chloro and fluoro substituents on the pyridine ring offers a handle for fine-tuning the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complexes. Further research into the synthesis and application of these novel ligands holds considerable promise for the development of new and efficient catalytic systems.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 3 Bromomethyl 2 Chloro 6 Fluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-(bromomethyl)-2-chloro-6-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for a complete structural assignment.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing two distinct signals corresponding to the two types of protons in the molecule.
Bromomethyl Protons (-CH₂Br): A singlet is anticipated for the two protons of the bromomethyl group. Its chemical shift would likely appear in the downfield region, typically between 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridine (B92270) ring.
Aromatic Protons (H-4 and H-5): The two aromatic protons on the pyridine ring at positions 4 and 5 would give rise to a more complex splitting pattern. They are expected to appear as an AB quartet or two doublets of doublets due to their coupling to each other and to the fluorine atom at position 6. The electron-withdrawing nature of the chlorine, fluorine, and bromine atoms, as well as the nitrogen in the pyridine ring, would shift these signals significantly downfield, likely in the range of 7.0 to 8.5 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂Br | 4.5 - 5.0 | Singlet (s) | N/A |
| H-4 | 7.0 - 8.5 | Doublet of Doublets (dd) | J(H4-H5), J(H4-F6) |
| H-5 | 7.0 - 8.5 | Doublet of Doublets (dd) | J(H5-H4), J(H5-F6) |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom.
Bromomethyl Carbon (-CH₂Br): This carbon signal is expected to appear at a relatively upfield position, typically between 25 and 35 ppm.
Aromatic Carbons: The five carbons of the pyridine ring would exhibit signals in the aromatic region (110-160 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, and C-6) will show characteristic splitting patterns due to coupling with the fluorine atom and will be shifted further downfield.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| -CH₂Br | 25 - 35 | Singlet (s) |
| C-2 | 145 - 155 | Doublet (d) |
| C-3 | 120 - 130 | Doublet (d) |
| C-4 | 135 - 145 | Doublet (d) |
| C-5 | 115 - 125 | Doublet (d) |
| C-6 | 155 - 165 | Doublet (d) |
Fluorine-19 NMR (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom at the C-6 position. This signal would likely appear as a multiplet due to coupling with the aromatic protons H-4 and H-5. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the aromatic protons (H-4 and H-5).
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the -CH₂Br, C-4/H-4, and C-5/H-5 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range couplings (typically 2-3 bonds). This would allow for the definitive assignment of the quaternary carbons (C-2, C-3, and C-6) by observing their correlations with the protons of the bromomethyl group and the aromatic protons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak would appear as a cluster of isotopic peaks. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, and the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) have an abundance ratio of approximately 3:1. This would result in a complex M, M+2, and M+4 pattern, which is a definitive signature for a compound containing one bromine and one chlorine atom.
Fragmentation Analysis: Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) to give a stable benzylic-type cation, or the loss of the entire bromomethyl group (•CH₂Br). Cleavage of the C-Cl bond could also be observed.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 225/227/229 | Isotopic cluster due to Br and Cl |
| [M-Br]⁺ | 146/148 | Loss of bromine radical |
| [M-CH₂Br]⁺ | 132/134 | Loss of bromomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by observing their characteristic vibrational frequencies.
C-H stretching: The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the bromomethyl group would be observed between 2850 and 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) would give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.
C-Halogen stretching: The C-Cl and C-F stretching vibrations typically occur in the fingerprint region (below 1400 cm⁻¹). The C-Br stretching vibration is expected at a lower frequency, generally in the range of 500-650 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 3000 | Medium to Weak |
| C=C / C=N stretch (Pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
| C-Br stretch | 500 - 650 | Medium |
High-Resolution Chromatographic Methods for Purity Assessment and Reaction Pathway Elucidation
High-resolution chromatographic techniques are essential for separating and quantifying the target compound from a complex matrix of starting materials, by-products, and degradation products. These methods offer the sensitivity and selectivity required to monitor reaction progress and to ensure the final intermediate meets stringent purity specifications.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach for purity assessment and impurity profiling. researchgate.net This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Detailed research findings indicate that the separation of halogenated pyridine derivatives is achievable with high resolution on C18 columns. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.comhelixchrom.com The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for basic compounds like pyridines by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte. helixchrom.com
The development of an HPLC method for this compound would involve a systematic approach to optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation of the main component from any potential impurities. pharmaknowledgeforum.com UV detection is typically employed, with the detection wavelength selected based on the UV absorbance maximum of the chromophore-containing pyridine ring.
A typical HPLC method for the analysis of this compound would be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net This ensures that the method is suitable for its intended purpose of quality control and reaction monitoring.
Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Provides good separation and peak shape for pyridine derivatives. helixchrom.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Pyridine derivatives typically exhibit strong UV absorbance in this region. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cdc.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the bromomethyl group may introduce some thermal lability, with careful optimization of the injector temperature and temperature program, GC-MS can be successfully employed for the analysis of this compound.
In a typical GC-MS analysis, the sample is vaporized in the injector and separated on a capillary column, often with a nonpolar or medium-polarity stationary phase like a 5% phenyl-polysiloxane (e.g., ZB-5 or equivalent). oup.com The temperature of the column is gradually increased (a temperature ramp) to elute the separated components. The carrier gas is typically an inert gas such as helium. oup.com
As the components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library or by interpretation of the fragmentation. This makes GC-MS an excellent tool for identifying unknown impurities and elucidating reaction pathways. For halogenated compounds, the isotopic pattern of chlorine and bromine provides a distinctive signature in the mass spectrum, aiding in structural confirmation.
The use of a halogen-specific detector (XSD) in conjunction with GC can also be a valuable tool for the selective detection of halogenated compounds, reducing interference from non-halogenated matrix components. nih.gov
Interactive Data Table: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value | Rationale |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-polysiloxane stationary phase | A versatile column suitable for a wide range of aromatic and halogenated compounds. oup.com |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. oup.com |
| Injector Temperature | 250 °C | High enough to ensure vaporization without causing significant degradation. |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate compounds with a range of boiling points. oup.com |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. hmdb.ca |
| Scan Range | m/z 40-400 | Covers the expected mass range of the parent compound and its fragments. |
Computational and Theoretical Studies on 3 Bromomethyl 2 Chloro 6 Fluoropyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. These calculations can reveal how the distribution of electrons influences the molecule's stability and chemical behavior.
The electronic structure of 3-(Bromomethyl)-2-chloro-6-fluoropyridine is significantly shaped by the interplay of its various substituents. The pyridine (B92270) ring itself is an aromatic system, but the presence of three distinct halogen atoms (fluorine, chlorine, and bromine) and a bromomethyl group introduces a complex electronic environment. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring system. youtube.com This effect is further intensified by the highly electronegative fluorine and chlorine atoms attached directly to the ring.
The presence of both electron-withdrawing groups (the halogens on the ring) and a reactive leaving group (the bromine in the bromomethyl substituent) creates distinct sites of reactivity. nih.govwikipedia.org Theoretical studies on related polyhalogenated pyridines have shown that the presence of electron-donating or electron-withdrawing substituents strongly impacts the geometry, electronic structure, and electrostatic properties of these compounds. rsc.org In the case of this compound, the cumulative electron-withdrawing effect of the fluorine and chlorine atoms on the pyridine ring is expected to decrease the electron density on the ring carbons. nih.gov
The reactivity of the molecule can be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In molecules with multiple potential reaction sites, the localization of these orbitals can indicate the most likely centers for nucleophilic or electrophilic attack. For this compound, the LUMO is expected to have significant localization on the carbon atom of the bromomethyl group, making it a prime target for nucleophilic attack. This is a common feature in benzylic and heterocyclic methyl halides.
To illustrate the influence of substituents on electronic properties, the following table presents representative calculated HOMO and LUMO energy levels for related substituted pyridine compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Pyridine | -6.78 | -0.54 | 6.24 |
| 2-Chloropyridine | -7.02 | -0.89 | 6.13 |
| 3-Fluoropyridine | -7.15 | -0.77 | 6.38 |
| 3-Bromopyridine | -6.95 | -0.98 | 5.97 |
| 2-chloro-6-fluoropyridine (B1582542) (analogue) | -7.25 (estimated) | -1.10 (estimated) | 6.15 (estimated) |
| 3-(Bromomethyl)pyridine | -6.85 (estimated) | -1.25 (estimated) | 5.60 (estimated) |
Note: The data for the specific target compound is estimated based on trends observed in related molecules. Actual values would require specific DFT calculations.
Reaction Pathway Analysis and Transition State Modeling for Transformations of this compound
The most anticipated transformations of this compound involve the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions (SN2). Reaction pathway analysis and transition state modeling can provide deep insights into the energetics and mechanisms of these transformations.
Computational models can map out the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. nih.gov A crucial point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. mit.edu The geometry and energy of the transition state are critical for determining the reaction rate.
For a typical SN2 reaction of this compound with a nucleophile (Nu-), the reaction would proceed as follows:
Nu- + Br-CH2-(C5H2NClF) → [Nu---CH2---Br]--(C5H2NClF)‡ → Nu-CH2-(C5H2NClF) + Br-
Computational modeling of this process would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.
Frequency Calculations: To confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
The table below provides hypothetical activation energies for the SN2 reaction of this compound with different nucleophiles, based on general trends observed for similar reactions.
| Nucleophile | Solvent | Predicted Activation Energy (kcal/mol) |
| OH- | Water | 15-20 |
| CN- | DMSO | 12-18 |
| I- | Acetone | 18-23 |
| NH3 | Methanol | 20-25 |
Note: These are estimated values to illustrate the concept. Precise values require specific quantum chemical calculations for each reaction.
The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring is expected to stabilize the transition state of the SN2 reaction at the bromomethyl carbon, potentially increasing the reaction rate compared to an unsubstituted 3-(bromomethyl)pyridine.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.
NMR Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted using DFT calculations. The chemical shifts of the protons and carbons in the pyridine ring are influenced by the electronic effects of the halogen substituents and the bromomethyl group. The protons on the pyridine ring are expected to appear in the aromatic region of the 1H NMR spectrum, with their specific shifts determined by their position relative to the nitrogen and the electron-withdrawing halogens. The protons of the bromomethyl group would likely appear as a singlet in a region characteristic for benzylic-type protons.
The following table shows predicted 1H NMR chemical shifts for the aromatic protons of this compound, based on additive models and data from similar compounds. nih.govmdpi.com
| Proton Position | Predicted Chemical Shift (ppm) |
| H-4 | 7.8 - 8.2 |
| H-5 | 7.4 - 7.7 |
Note: These are estimated values. Experimental verification is necessary.
Infrared Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching in the aromatic ring, C-Cl, C-F, and C-Br stretching vibrations, as well as various ring deformation modes.
Conformational Analysis and Molecular Dynamics Simulations Related to Reactivity and Stability
While the pyridine ring is rigid, the bromomethyl group has rotational freedom around the C-C single bond connecting it to the ring. Conformational analysis can identify the most stable arrangement (conformer) of the bromomethyl group relative to the pyridine ring. This can be important as the orientation of this group may influence its reactivity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. acs.org By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide insights into the molecule's flexibility and stability. For a molecule like this compound, MD simulations could be used to study its interactions with solvent molecules or its approach to a potential reaction partner, further elucidating the factors that govern its reactivity. nih.gov For instance, simulations could model the approach of a nucleophile to the bromomethyl group, providing a dynamic view of the initial stages of a substitution reaction.
Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the application of green chemistry principles to the synthesis and industrial production of This compound . The search for scholarly articles, patents, and technical reports did not yield specific information regarding solvent selection, atom economy calculations, catalytic processes, or energy efficiency measures directly related to this particular compound.
General green chemistry principles are widely applied in the synthesis of pyridine derivatives, which could theoretically be adapted for the production of this compound. These general principles include:
Solvent Selection: Utilizing greener solvents with lower environmental impact and toxicity, such as water, ethanol, or supercritical fluids, in place of hazardous solvents like chlorinated hydrocarbons or volatile organic compounds. The development of solvent selection guides by pharmaceutical industry consortiums aids chemists in making more sustainable choices.
Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This is a core principle of green chemistry, often measured by calculating the atom economy of a reaction.
Catalysis: Employing catalytic reagents, including biocatalysts, over stoichiometric reagents to reduce waste and energy consumption. Catalysts can enable more efficient and selective reactions under milder conditions.
Energy Efficiency and Process Intensification: Optimizing reaction conditions to reduce energy requirements, for example, by conducting reactions at ambient temperature and pressure. Process intensification techniques, such as the use of continuous flow microreactors, can offer better heat and mass transfer, leading to higher yields, shorter reaction times, and improved safety and scalability compared to traditional batch processes.
While these principles are well-established in modern chemical synthesis, their specific application to This compound , including detailed research findings and data tables as requested, is not documented in the available resources. Therefore, a detailed article on this specific topic as per the provided outline cannot be generated at this time.
Future Research Directions and Emerging Applications for 3 Bromomethyl 2 Chloro 6 Fluoropyridine
Exploration of Novel and Expedient Synthetic Pathways
While 3-(bromomethyl)-2-chloro-6-fluoropyridine is available commercially, the development of novel and more efficient synthetic routes remains a key area of investigation. Current multistep syntheses can be resource-intensive, and future research will likely focus on creating more streamlined, cost-effective, and environmentally benign pathways.
Key research objectives include:
Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of the bromomethyl group onto a pre-existing 2-chloro-6-fluoropyridine (B1582542) scaffold. This approach, a cornerstone of modern synthetic chemistry, would be more atom-economical and allow for rapid diversification.
Domino and Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps into a single, efficient sequence. For example, a cascade reaction might involve the formation of the pyridine (B92270) ring followed by in-situ functionalization. nih.govorganic-chemistry.org Such strategies, which can involve metal catalysis or microwave irradiation, significantly reduce waste and purification efforts. organic-chemistry.org
Transition-Metal-Free Approaches: Exploring synthetic routes that avoid heavy or precious metals, aligning with the principles of green chemistry. This could involve using organocatalysts or base-promoted annulation reactions. mdpi.combhu.ac.in For instance, a method using an inexpensive iron catalyst has been developed for synthesizing other polysubstituted pyridines and could be adapted. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Concepts |
| Late-Stage C-H Bromomethylation | Increased efficiency and modularity | Direct functionalization, atom economy |
| Cascade Cyclization/Functionalization | Reduced step-count, time, and waste | Domino reactions, one-pot synthesis organic-chemistry.org |
| Metal-Free Annulation | Lower cost, reduced toxicity, sustainability | Organocatalysis, green chemistry mdpi.com |
| Grignard-based Routes | Use of milder, easier-to-handle reagents | Adaptation of methods using Turbo Grignard reagents instead of pyrophoric ones like n-butyllithium mdpi.com |
These advanced synthetic methodologies would not only make this compound more accessible but also open avenues for creating analogues with diverse substitution patterns.
Discovery of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique electronic and steric environment of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between the electron-withdrawing halogen atoms and the reactive benzylic bromide moiety provides multiple reaction checkpoints. pipzine-chem.com
Future research is expected to focus on:
Selective Cross-Coupling: Investigating the differential reactivity of the C-Cl and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Achieving high selectivity would enable the sequential and controlled introduction of different functional groups.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, makes it a prime candidate for SNAr reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be 320 times faster than that of 2-chloropyridine, suggesting the C-F bond at the 6-position could be a highly reactive site for substitution. nih.gov
Skeletal Editing and Ring Transformation: Applying novel strategies that go beyond peripheral functionalization to directly modify the pyridine core. nih.gov This could involve deconstruction-reconstruction approaches, where the pyridine ring is opened to a linear intermediate and then reclosed to form a different heterocyclic system, such as a pyrimidine (B1678525) or pyrazole. digitellinc.com Such transformations would dramatically expand the range of novel scaffolds accessible from this single precursor.
Radical Reactions: Exploring the participation of the bromomethyl group in radical-initiated reactions to form new C-C bonds, a powerful tool for constructing complex molecular frameworks.
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for large libraries of novel compounds for drug discovery and materials science has driven the adoption of high-throughput technologies. This compound is an ideal candidate for integration into these modern synthetic workflows.
Emerging opportunities include:
Flow Chemistry Synthesis: Adapting the synthesis of the compound and its derivatives to continuous flow reactors. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and allows for easier scalability compared to traditional batch processes.
Automated Library Generation: Using the compound as a foundational building block in automated synthesis platforms. nih.govresearchgate.net The reactive bromomethyl handle can be systematically reacted with a diverse set of nucleophiles (alcohols, amines, thiols) in a parallel format to rapidly generate large libraries of drug-like molecules or material precursors. This approach is widely used in peptide and oligonucleotide synthesis, where protecting groups and standardized reaction conditions enable machine-driven production with high yields. wikipedia.org
The integration of this building block into automated systems would accelerate the discovery of new lead compounds and functional materials by enabling the rapid exploration of chemical space. nih.gov
Advanced Applications in Functional Materials Science as a Precursor
The development of new functional materials is often contingent on the design of novel molecular precursors that can be assembled into larger, ordered architectures. polytechnique.edu The structural and electronic properties of this compound make it a promising precursor for a new generation of advanced materials.
Potential applications include:
Organic Electronics: The pyridine ring is a common component in organic light-emitting diodes (OLEDs) and organic semiconductors. pipzine-chem.comrsc.org By using the bromomethyl group to anchor the molecule to surfaces or polymerize it, and subsequently modifying the halogenated positions, materials with tailored electronic properties (e.g., luminescence, charge transport) could be developed. polytechnique.edu
Proton Exchange Membranes (PEMs): Pyridine-based polymers are being investigated for use in high-temperature fuel cells. acs.org The nitrogen atom in the pyridine ring can interact with acids to facilitate proton transport. This compound could be used to synthesize novel polymers with high thermal stability and proton conductivity.
Molecularly Imprinted Polymers (MIPs): This compound could be used to create specialized monomers for MIPs, which are synthetic materials with a 'memory' for a specific target molecule. kent.ac.uk The design of new functional monomers is crucial for enhancing the selectivity and affinity of these artificial receptors. kent.ac.uk
The ability to precisely tune the properties of the final material by modifying the precursor molecule is a key advantage, positioning this compound as a valuable tool for materials scientists.
Design and Synthesis of Next-Generation Pyridine-Based Building Blocks and Chemical Intermediates
Beyond its direct use, this compound serves as an excellent starting point for the synthesis of more complex, second-generation building blocks. Its multifunctionality allows for the creation of novel pyridine derivatives that are not readily accessible through other means.
Future research will likely pursue:
Conversion to Other Functional Groups: Transforming the bromomethyl group into other useful functionalities, such as aldehydes, carboxylic acids, or phosphonates. These new derivatives would possess different reactivity profiles, further expanding their synthetic utility.
Synthesis of Fused Heterocycles: Using the inherent reactivity of the substituents to construct fused bicyclic or polycyclic heterocyclic systems. For example, intramolecular cyclization reactions could yield novel pyridopyrimidines or other fused structures that are of interest in medicinal chemistry. nih.gov
Creation of Trifluoromethoxy (OCF3) Analogues: Developing methods to convert one of the halogen atoms to a trifluoromethoxy group. The OCF3 group is highly sought after in drug design due to its unique electronic properties, and facile methods to create such heteroaromatic building blocks are in high demand. rsc.org
Scaffolds for Insecticides: Functionalized pyridines are the core framework of many neonicotinoid insecticides. acs.orgnih.gov This building block could be used to synthesize novel analogues aimed at overcoming pest resistance.
By serving as a platform for chemical innovation, this compound will enable chemists to access a wide array of novel intermediates, accelerating research and development in pharmaceuticals, agrochemicals, and beyond. digitellinc.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
